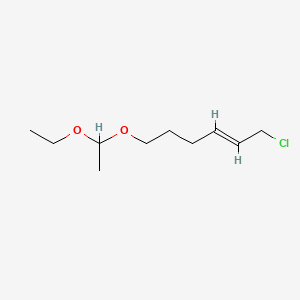

(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61565-22-8 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

(E)-1-chloro-6-(1-ethoxyethoxy)hex-2-ene |

InChI |

InChI=1S/C10H19ClO2/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10H,3,5,7-9H2,1-2H3/b6-4+ |

InChI Key |

MUXGAZFAAQWFLD-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(C)OCCC/C=C/CCl |

Canonical SMILES |

CCOC(C)OCCCC=CCCl |

Origin of Product |

United States |

Precision Synthetic Methodologies for E 1 Chloro 6 1 Ethoxyethoxy Hex 2 Ene

Stereoselective Formation of the (E)-Alkene Geometry

A critical challenge in the synthesis of this compound is the establishment of the trans or (E) configuration of the double bond. This is typically achieved through methods that favor the formation of the thermodynamically more stable product or through kinetically controlled reactions that are inherently E-selective.

Olefin Synthesis via Wittig-Type and Related Olefination Reactions

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds from carbonyl compounds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. To achieve the desired (E)-alkene geometry, stabilized ylides are generally the reagents of choice. organic-chemistry.orgwikipedia.org These ylides, which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are more stable and less reactive than their non-stabilized counterparts. organic-chemistry.org The increased stability allows for the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which subsequently collapses to form the (E)-alkene. wikipedia.org

A plausible synthetic route would involve the reaction of a suitable aldehyde with a stabilized phosphorus ylide. For instance, the reaction of 4-(1-ethoxyethoxy)butanal with a stabilized ylide such as (chloromethyl)triphenylphosphonium chloride under appropriate basic conditions could be envisioned to construct the (E)-chloroalkene framework.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate esters, is particularly renowned for its high (E)-selectivity. The reaction of an aldehyde with the anion of a phosphonate ester typically yields the (E)-alkene as the major product. This method offers the advantage of easy removal of the phosphate byproduct by aqueous extraction.

Table 1: Comparison of Wittig-Type Reactions for (E)-Alkene Synthesis

| Reaction | Ylide/Reagent Type | Typical Selectivity | Key Features |

|---|---|---|---|

| Wittig Reaction | Stabilized Ylide | Predominantly (E) | Ylide contains an electron-withdrawing group. organic-chemistry.org |

| Schlosser Modification | Non-stabilized Ylide | (E)-selective | Involves an equilibration of betaine intermediates. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Ester | Highly (E)-selective | Water-soluble phosphate byproduct is easily removed. thieme-connect.de |

Stereocontrolled Functionalization of Precursors

An alternative to constructing the double bond directly is to start with a precursor that already contains the desired stereochemistry and then perform functional group manipulations. For instance, the reduction of an alkyne to an (E)-alkene is a well-established strategy. The use of dissolving metal reductions, such as sodium in liquid ammonia (Birch reduction), on an internal alkyne selectively produces the trans-alkene.

Furthermore, stereodivergent strategies involving photoredox and nickel dual catalysis have emerged for the synthesis of both (E)- and (Z)-alkenes from common precursors, offering a high degree of control over the stereochemical outcome through the judicious choice of ligands. researchgate.netnih.gov These modern methods provide efficient and highly selective access to functionalized alkenes. nih.gov

Selective Incorporation of the Chloro Functionality

The introduction of a chlorine atom at the C1 position requires a regioselective and, ideally, stereospecific method to avoid the formation of unwanted isomers.

Halogenation Reactions with Defined Regio- and Stereoselectivity

While direct halogenation of an alkene typically leads to the addition of two halogen atoms across the double bond, allylic halogenation can be a viable route. However, controlling the regioselectivity of such reactions can be challenging. A more controlled approach involves the conversion of a precursor with a pre-existing functional group at the desired position.

The addition of halogens to alkenes is a stereoselective process, generally proceeding through an anti-addition mechanism. libretexts.orgmasterorganicchemistry.com This involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. libretexts.org While this method is highly stereoselective, it results in a vicinal dihalide and would require subsequent elimination to generate the desired product, which may compromise the stereochemical integrity of the double bond.

Functional Group Interconversions Leading to the Alkyl Chloride

A more reliable method for introducing the chloro functionality at the C1 position is through the nucleophilic substitution of a suitable leaving group on a saturated carbon. solubilityofthings.com A common and effective strategy involves the conversion of a primary alcohol to an alkyl chloride. fiveable.mesinica.edu.tw This transformation can be achieved using a variety of reagents.

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose and typically proceeds with inversion of configuration. fiveable.me The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), also converts alcohols to alkyl chlorides. fiveable.me Another approach is to convert the alcohol into a good leaving group, such as a tosylate or mesylate, followed by an Sₙ2 reaction with a chloride ion source, like lithium chloride. sinica.edu.twub.edu This two-step process ensures a clean inversion of stereochemistry if a chiral center is present.

Table 2: Reagents for the Conversion of Primary Alcohols to Alkyl Chlorides

| Reagent | Mechanism | Stereochemistry | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Sₙi (in non-nucleophilic solvent) or Sₙ2 | Retention or Inversion | Stereochemical outcome can be solvent-dependent. ub.edu |

| Appel Reaction (PPh₃, CCl₄) | Sₙ2 | Inversion | Mild conditions, suitable for sensitive substrates. fiveable.me |

| Tosyl Chloride followed by LiCl | Sₙ2 | Inversion | Two-step process with a well-defined stereochemical outcome. sinica.edu.tw |

Formation and Stability Considerations of the 1-Ethoxyethoxy Protecting Group

Protecting groups are essential in multi-step synthesis to mask reactive functional groups that might interfere with desired transformations. organic-chemistry.org The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for alcohols.

The EE group is typically introduced by the acid-catalyzed reaction of an alcohol with ethyl vinyl ether. nih.govvanderbilt.edu This reaction is generally high-yielding and proceeds under mild conditions. nih.gov A key feature of the EE group is that its formation introduces a new stereocenter, resulting in a mixture of diastereomers. nih.govbeilstein-journals.org However, this is often not a concern as the protecting group is removed in a later step.

The stability of the EE group is pH-dependent. It is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions to regenerate the alcohol. nih.govvanderbilt.edu This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. The lability of the EE group can be tuned by structural modifications, although the standard EE group offers a good balance of stability and ease of removal for many synthetic applications. nih.govbeilstein-journals.org

Table 3: Properties of the 1-Ethoxyethoxy (EE) Protecting Group

| Formation Condition | Cleavage Condition | Stability | Key Characteristics |

|---|---|---|---|

| Acid catalyst (e.g., p-TsOH), ethyl vinyl ether nih.gov | Mild aqueous acid (e.g., acetic acid in THF/water) nih.gov | Stable to bases, nucleophiles, and reducing agents. nih.gov | Introduces a new stereocenter; readily cleaved under mild acidic conditions. nih.gov |

Catalytic Approaches in the Synthesis of (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene

Catalysis offers powerful tools for enhancing efficiency, selectivity, and sustainability in organic synthesis. For a molecule like this compound, catalytic methods could be envisioned for both the formation of the carbon skeleton and the introduction of key functional groups.

Transition Metal-Catalyzed Methods for C-C Bond Formation

While the target molecule can be synthesized via functional group manipulation of a C6 precursor, transition-metal catalysis provides alternative routes for constructing the hexene backbone. These methods often involve the coupling of smaller, functionalized fragments.

Heck Reaction: A palladium-catalyzed Heck reaction could couple a vinyl halide with an alkene. For instance, the coupling of a protected 3-buten-1-ol with a two-carbon vinyl halide could establish the C6 framework. This reaction typically uses a palladium catalyst and a base. mdpi.com

Suzuki Coupling: This powerful cross-coupling reaction uses a palladium catalyst to couple an organoboron compound with an organohalide. A potential strategy could involve coupling a vinyl boronic ester with a halo-alcohol derivative to form the C-C bond of the hexene backbone.

Olefin Metathesis: Ruthenium-catalyzed cross-metathesis has become a premier method for C=C bond formation. mdpi.com One could envision the cross-metathesis of two smaller alkenes, such as a protected 3-buten-1-ol and a chloro-alkene, to assemble the desired hex-2-ene structure. The high functional group tolerance of modern Grubbs-type catalysts makes this an attractive, albeit advanced, strategy. mdpi.com

Ruthenium-Catalyzed Hydrogen Auto-Transfer: This method can convert primary alcohols into chiral allylic alcohols by reacting them with an alkyne, offering a pathway to functionalized backbones without premetalated reagents. nih.gov

| Catalytic Reaction | Catalyst Example | Substrate Fragments | Potential for Synthesis |

| Heck Reaction | Pd(OAc)₂ | Vinyl Halide + Alkene | Moderate: Potential issues with regioselectivity. mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄ | Vinylboronic Ester + Halo-alcohol | High: Well-controlled stereochemistry and high functional group tolerance. |

| Olefin Metathesis | Grubbs II Catalyst | Alkene + Alkene | High: Excellent for stereoselective C=C bond formation. mdpi.com |

Organocatalytic Strategies for Asymmetric Induction

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. While the target molecule, this compound, is achiral, organocatalytic methods are highly relevant for the synthesis of chiral analogues or for achieving specific transformations with high selectivity.

Asymmetric induction would be pertinent if a chiral center were to be introduced. For example, if the starting material were a prochiral aldehyde, an organocatalytic α-chlorination could establish a stereocenter. Research has demonstrated the direct enantioselective α-chlorination of aldehydes using simple chiral amine catalysts like L-proline derivatives with N-chlorosuccinimide (NCS) as the chlorine source, achieving high yields and enantioselectivities. researchgate.net

Furthermore, organocatalysis could be applied to asymmetric allylic substitutions. Chiral organocatalysts have been developed for the asymmetric allylic alkylation of allyl fluorides, showcasing the potential to form C-C bonds with high stereocontrol. nih.gov While not directly forming a C-Cl bond, these principles could be adapted. For instance, an asymmetric allylic substitution reaction on a suitable precursor could be used to install a functional group that is later converted to the chloride. The development of a direct, organocatalytic asymmetric allylic chlorination of an alkene remains a challenging but highly sought-after transformation. thieme-connect.comnih.gov

Green Chemistry Principles in the Synthesis of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized through this lens.

Key principles applicable to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed pathway involving acetal (B89532) protection and Appel chlorination has moderate atom economy due to the formation of stoichiometric byproducts like triphenylphosphine oxide. Catalytic routes generally offer superior atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. organic-chemistry.org Employing catalytic methods for C-C bond formation or developing a catalytic version of the chlorination step would be a significant green improvement.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. A synthetic route that could directly and selectively chlorinate the C1 hydroxyl of (E)-hex-2-ene-1,6-diol without needing a protecting group would be a major advancement in sustainability.

Safer Solvents and Auxiliaries: The use of hazardous solvents like carbon tetrachloride (a known ozone-depleting substance) and chlorinated solvents like dichloromethane should be minimized or replaced with greener alternatives. wikipedia.org

Solvent-Free and Aqueous Medium Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents.

Aqueous Medium Methodologies: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact.

Allylic Chlorination: Methods have been developed for allylic chlorination using aqueous sodium hypochlorite (bleach) in a two-phase system. jlu.edu.cnresearchgate.netscribd.com For example, using sodium hypochlorite in the presence of indium(III) chloride in a dichloromethane/water system has been shown to effectively promote the allylic chlorination of terminal olefins. scielo.brscispace.com Such a method could potentially be adapted, though compatibility with the substrate's functional groups would need careful evaluation.

Solvent-Free Methodologies: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely.

Atom Economy and Reaction Efficiency Considerations

Stereoselective Reduction of a Diyne Precursor

A highly atom-economical approach to establishing the (E)-alkene backbone is the stereoselective reduction of 2,4-hexadiyne-1,6-diol. This transformation is ideally an addition reaction, where all the atoms of the reactants are incorporated into the final product.

One of the most efficient methods for the synthesis of trans-alkenes from alkynes is the use of dissolving metal reductions, such as sodium in liquid ammonia. This method offers excellent stereoselectivity and high yields. From an atom economy perspective, the primary reactants, the diyne and the hydrogen source (ammonia and sodium), are largely incorporated into the desired product, (E)-hex-2-ene-1,6-diol, and the byproducts are innocuous salts.

Table 1: Atom Economy of the Reduction of 2,4-Hexadiyne-1,6-diol

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass In (g) | Product | Molecular Weight ( g/mol ) | Mass Out (g) | Atom Economy (%) |

| 2,4-Hexadiyne-1,6-diol | 110.11 | 1 | 110.11 | (E)-Hex-2-ene-1,6-diol | 114.14 | 114.14 | ~100% (for the addition of H2) |

| Sodium | 22.99 | 2 | 45.98 | ||||

| Ammonia | 17.03 | Excess | - |

Note: The calculation for atom economy in dissolving metal reductions is complex due to the role of the solvent as a proton source. However, considering the core transformation of the alkyne to the alkene via the addition of two hydrogen atoms, the conceptual atom economy is very high.

Selective Protection of a Diol

With the (E)-hex-2-ene-1,6-diol in hand, the next critical step is the selective protection of one of the two hydroxyl groups. The primary hydroxyl group is generally more reactive than the allylic secondary hydroxyl group, allowing for regioselective protection. The use of an ethoxyethyl (EE) ether as a protecting group is a common and efficient strategy. This is typically achieved by the acid-catalyzed addition of ethyl vinyl ether to the alcohol.

Stereoselective Chlorination of the Allylic Alcohol

Several methods are available for the chlorination of allylic alcohols. However, many traditional methods suffer from poor atom economy. For instance, the Appel reaction , which utilizes triphenylphosphine and carbon tetrachloride, is known for its mild conditions and high yields, proceeding with inversion of configuration. However, it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, significantly lowering its atom economy.

Table 2: Comparison of Atom Economy for Allylic Chlorination Methods

| Reaction | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Appel Reaction | R-OH, CCl4, PPh3 | R-Cl | HCCl3, Ph3P=O | ~30-40% |

| Mitsunobu Reaction | R-OH, DEAD, PPh3, LiCl | R-Cl | Reduced DEAD, Ph3P=O | <20% |

| Catalytic Appel-type | R-OH, CCl4, P(III)/P(V) catalyst | R-Cl | HCCl3, catalytic waste | High (approaching 100% in ideal catalytic cycle) |

The Mitsunobu reaction , another common method for converting alcohols to various functional groups, including chlorides (using a chloride source like lithium chloride), also exhibits poor atom economy due to the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

In contrast, the development of catalytic versions of the Appel reaction represents a significant advancement in improving the atom economy of this transformation. These methods utilize a catalytic amount of a phosphine or phosphine oxide, which is regenerated in a catalytic cycle. This approach dramatically reduces the amount of high molecular weight phosphorus-containing waste, bringing the atom economy closer to the ideal of 100%.

Mechanistic Investigations and Reactivity Profiling of E 1 Chloro 6 1 Ethoxyethoxy Hex 2 Ene

Alkene Reactivity Studies: Electrophilic and Pericyclic Transformations

The reactivity of the alkene moiety in (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene is characteristic of a nucleophilic π-system. It is susceptible to attack by electrophiles and can participate in concerted pericyclic reactions. The electronic nature of the alkene is relatively neutral, as it lacks strong electron-withdrawing or electron-donating substituents directly attached to the double bond.

Stereospecific Epoxidation and Dihydroxylation Pathways

The conversion of the alkene to an epoxide or a vicinal diol represents fundamental electrophilic addition reactions. These transformations are highly stereospecific, with the geometry of the starting (E)-alkene directly controlling the stereochemistry of the product.

Epoxidation: Treatment of the parent alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is delivered to one face of the alkene. masterorganicchemistry.comlibretexts.orgleah4sci.com Because the starting material is a trans-alkene, this stereospecific syn-addition yields the corresponding trans-epoxide as a racemic mixture of enantiomers. libretexts.orgyoutube.com

Dihydroxylation: Vicinal diols can be synthesized via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO). jove.comwikipedia.org This reaction also occurs through a concerted mechanism, involving a cyclic osmate ester intermediate, which ensures that both hydroxyl groups are added to the same face of the double bond. libretexts.orgresearchgate.net For the (E)-alkene substrate, this results in the formation of a racemic mixture of diol enantiomers. jove.com

| Transformation | Reagent(s) | Product | Expected Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | m-CPBA | (2R,3S)-2-((4-(1-ethoxyethoxy)butyl)oxiran-3-yl)methyl chloride and (2S,3R)-2-((4-(1-ethoxyethoxy)butyl)oxiran-3-yl)methyl chloride | Racemic mixture of trans-epoxides |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ (aq) | (2R,3R)-1-Chloro-6-(1-ethoxyethoxy)hexane-2,3-diol and (2S,3S)-1-Chloro-6-(1-ethoxyethoxy)hexane-2,3-diol | Racemic mixture of syn-diols |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Pericyclic reactions provide a pathway to construct cyclic structures in a controlled manner. The alkene in this compound can act as a 2π-electron component in these transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgucalgary.ca The alkene in the title compound is not activated by electron-withdrawing groups, making it a relatively unreactive dienophile in normal-demand Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com Consequently, reactions with electron-rich dienes would likely require thermal conditions or Lewis acid catalysis to proceed efficiently. The stereochemistry of the (E)-alkene is retained in the cyclohexene (B86901) product. ucalgary.ca

[2+2] Cycloaddition: The formation of four-membered rings via the [2+2] cycloaddition of two alkenes is a thermally forbidden, but photochemically allowed, process. libretexts.orgnih.gov Irradiation of this compound in the presence of another alkene, such as an enone, could induce a stepwise reaction through a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org The regiochemistry and stereochemistry of the products are dependent on the stability of the intermediate diradical species.

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal alkylidene complexes, such as Grubbs-type ruthenium catalysts. mdpi.com

Cross-Metathesis (CM): This intermolecular reaction involves the exchange of alkylidene fragments between two different alkenes. sigmaaldrich.com this compound can undergo cross-metathesis with a partner alkene. The reaction can potentially lead to a mixture of products: the desired cross-metathesis product, as well as homodimers of both starting alkenes. organic-chemistry.orglibretexts.org Selectivity for the cross-product is often achieved by using one alkene in excess or by choosing alkenes with different electronic and steric properties. The presence of the acetal (B89532) and chloride functionalities is generally tolerated by modern ruthenium catalysts. acs.org

| Partner Alkene (R-CH=CH₂) | Catalyst | Potential Cross-Metathesis Product(s) (E/Z isomers) | Potential Side Products |

|---|---|---|---|

| Styrene (B11656) | Grubbs 2nd Generation | (E/Z)-1-Chloro-8-phenyl-6-(1-ethoxyethoxy)oct-2-ene | Homodimers of both starting alkenes |

| Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | Methyl (E/Z)-4-chloro-9-(1-ethoxyethoxy)non-2-enoate | Homodimers of both starting alkenes |

Reactivity at the Halogenated Carbon Center

The primary allylic chloride functionality is a key site for reactivity, primarily through nucleophilic substitution pathways. The allylic position of the chlorine atom significantly influences the reaction mechanism and potential products. ucalgary.ca

Nucleophilic Substitution Reactions: Scope and Limitations

Allylic halides are excellent substrates for nucleophilic substitution reactions due to the ability of the adjacent π-bond to stabilize the transition state or intermediates. libretexts.org A wide range of nucleophiles, including amines, alkoxides, cyanides, and thiolates, can displace the chloride ion.

However, a significant feature of substitution at an allylic center is the potential for allylic rearrangement. The incoming nucleophile can attack at the carbon bearing the leaving group (α-carbon) or at the terminal carbon of the double bond (γ-carbon). spcmc.ac.in This can lead to a mixture of constitutional isomers, which can be a limitation unless conditions are optimized for one pathway.

Stereochemical Course of S_N1 and S_N2 Pathways

The regiochemical and stereochemical outcomes of nucleophilic substitution on this compound are dictated by the reaction mechanism, which can be bimolecular (Sₙ2) or unimolecular (Sₙ1).

Sₙ2 Pathway: This pathway involves a concerted, backside attack by the nucleophile on the α-carbon, displacing the chloride ion. chemicalnote.com For a primary allylic halide, this pathway is sterically accessible and is favored by strong, unhindered nucleophiles in aprotic polar solvents. The Sₙ2 reaction at an allylic position is generally faster than for a corresponding saturated alkyl halide due to stabilization of the transition state. libretexts.org This pathway leads exclusively to the product of direct substitution without rearrangement.

Sₙ1 Pathway: This pathway proceeds through a carbocation intermediate and is favored by polar protic solvents and weaker nucleophiles. masterorganicchemistry.com The dissociation of the chloride ion from the substrate generates a resonance-stabilized allylic carbocation. This intermediate has two electrophilic centers (C1 and C3), allowing the nucleophile to attack at either position. libretexts.org Attack at C1 gives the direct substitution product (Sₙ1), while attack at C3 results in the rearranged product (Sₙ1'). Because the intermediate carbocation is planar, if a chiral center were to be formed, racemization would be expected. chemicalnote.comyoutube.com For this substrate, attack at C3 would lead to a secondary allylic product. The ratio of products is often determined by a combination of kinetic and thermodynamic factors, with attack often favoring the less sterically hindered carbon. spcmc.ac.in

| Conditions | Mechanism | Nucleophile (Nu⁻) | Potential Product(s) | Mechanistic Notes |

|---|---|---|---|---|

| Strong Nu⁻ (e.g., CN⁻), Acetone | Sₙ2 | NaCN | (E)-7-(1-Ethoxyethoxy)hept-4-enenitrile | Direct substitution at C1. Favored by strong nucleophiles and aprotic solvent. |

| Weak Nu⁻ (e.g., H₂O), H₂O/EtOH | Sₙ1 | H₂O | (E)-1-Hydroxy-6-(1-ethoxyethoxy)hex-2-ene (Sₙ1 product) AND (E)-3-Hydroxy-6-(1-ethoxyethoxy)hex-1-ene (Sₙ1' product) | Formation of a resonance-stabilized allylic carbocation allows for attack at both C1 and C3. |

Elimination Reactions (E1 and E2) and Regioselectivity

Elimination reactions of alkyl halides are fundamental processes for the formation of alkenes. lumenlearning.com The specific pathway, either unimolecular (E1) or bimolecular (E2), is dictated by factors such as the substrate structure, the strength of the base, and the reaction conditions. lumenlearning.commasterorganicchemistry.com

For this compound, a primary allylic chloride, the E2 mechanism is generally favored, particularly with the use of strong bases. lumenlearning.com The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the expulsion of the halide. libretexts.org SN2 reactions are often a significant competing pathway for primary alkyl halides. lumenlearning.com

The E1 mechanism, which involves the initial formation of a carbocation intermediate, is less likely for a primary substrate due to the inherent instability of primary carbocations. ksu.edu.saamazonaws.com However, the allylic nature of the substrate provides resonance stabilization to the potential carbocation, which might allow for an E1 pathway under specific conditions, such as with a weak base and heating. ksu.edu.sachemistrysteps.com

Regioselectivity in elimination reactions is governed by the availability of β-hydrogens and the relative stability of the potential alkene products, often predicted by Zaitsev's rule. libretexts.orgchemistrysteps.com Zaitsev's rule states that the more substituted, and thus more stable, alkene will be the major product. chemistrysteps.com In the case of this compound, there is only one set of β-hydrogens, located on carbon-4. Abstraction of a proton from this position is the only viable elimination pathway, leading to a single regioisomeric product: (2E,4E)-1-(1-ethoxyethoxy)hexa-2,4-diene. The formation of this conjugated diene system is energetically favorable.

| Base | Mechanism | Major Product | Notes |

|---|---|---|---|

| Sodium ethoxide (EtO⁻Na⁺) | E2 | (2E,4E)-1-(1-Ethoxyethoxy)hexa-2,4-diene | Strong, non-hindered base favors E2. Competition from SN2 is expected. |

| Potassium tert-butoxide (t-BuOK) | E2 | (2E,4E)-1-(1-Ethoxyethoxy)hexa-2,4-diene | Strong, sterically hindered base strongly favors E2 over SN2. |

| Ethanol (EtOH), Heat | E1 (minor), SN1 (major) | (2E,4E)-1-(1-Ethoxyethoxy)hexa-2,4-diene | Weak base/solvolysis conditions. SN1 is likely the dominant pathway. ksu.edu.sa |

Organometallic Cross-Coupling Strategies for C-C Bond Construction

The allylic chloride moiety in this compound is an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and an organic halide. libretexts.orgresearchgate.net The reaction of this compound with various boronic acids or their esters, in the presence of a palladium catalyst and a base, would yield substituted alkenes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the acetal present in the substrate. libretexts.org

| Boronic Acid Derivative | Catalyst System (Example) | Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (E)-6-(1-Ethoxyethoxy)-1-phenylhex-2-ene |

| Vinylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | (3E,5E)-8-(1-Ethoxyethoxy)octa-1,3,5-triene |

| Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (E)-7-(1-Ethoxyethoxy)hept-2-ene |

The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org While less common for alkyl halides, reactive substrates like allylic chlorides can participate. This reaction would involve the palladium-catalyzed coupling of this compound with an alkene, such as styrene or an acrylate, in the presence of a base. wikipedia.orgnih.gov This provides a direct method for the extension and functionalization of the carbon chain.

| Alkene Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E,E)-1-(1-Ethoxyethoxy)-8-phenylocta-2,6-diene |

| Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl (2E,4E)-8-(1-ethoxyethoxy)octa-2,4-dienoate |

Negishi Coupling: This reaction utilizes highly reactive organozinc reagents, which can be prepared with excellent functional group tolerance. illinois.edunih.gov The coupling of this compound with an organozinc halide, catalyzed by a palladium or nickel complex, offers a highly efficient route to C-C bond formation. illinois.edu The development of salt-stabilized, air-stable organozinc reagents has made this method more user-friendly. nih.gov

Stille Coupling: The Stille reaction employs organostannanes as the coupling partners. A key advantage of the Stille coupling is its compatibility with a vast array of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts. The reaction would proceed between the title compound and an organotin reagent like vinyltributyltin or phenyltributyltin, catalyzed by a palladium complex. researchgate.net

| Coupling Type | Organometallic Reagent | Catalyst (Example) | Product |

|---|---|---|---|

| Negishi | Phenylzinc chloride (PhZnCl) | Pd(PPh₃)₄ | (E)-6-(1-Ethoxyethoxy)-1-phenylhex-2-ene |

| Stille | Vinyltributyltin (CH₂=CHSnBu₃) | PdCl₂(PPh₃)₂ | (3E,5E)-8-(1-Ethoxyethoxy)octa-1,3,5-triene |

Kumada Coupling: The Kumada coupling utilizes potent organomagnesium reagents (Grignard reagents). rsc.org While highly effective, the high reactivity and basicity of Grignard reagents can sometimes be incompatible with sensitive functional groups. However, the acetal in the substrate is generally stable under these conditions. This method allows for the coupling of various alkyl, vinyl, or aryl Grignard reagents.

Sonogashira Coupling: The Sonogashira reaction is a premier method for forming C(sp²)-C(sp) or C(sp³)-C(sp) bonds by coupling an organic halide with a terminal alkyne. wikipedia.orgmdpi.com The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.org Coupling this compound with a terminal alkyne would produce a valuable 1,4-enyne structural motif.

| Coupling Type | Reagent | Catalyst System (Example) | Product |

|---|---|---|---|

| Kumada | Phenylmagnesium bromide (PhMgBr) | Pd(dppf)Cl₂ | (E)-6-(1-Ethoxyethoxy)-1-phenylhex-2-ene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (E)-8-(1-Ethoxyethoxy)-1-phenyloct-6-en-1-yne |

Chemical Behavior and Manipulations of the 1-Ethoxyethoxy Acetal

Protecting groups are essential in multistep synthesis to mask the reactivity of a sensitive functional group while transformations are carried out elsewhere in the molecule. The 1-ethoxyethoxy (EE) group in the title compound serves as an acetal to protect the primary alcohol at the C6 position.

The key feature of acetal protecting groups is their stability profile: they are generally robust under neutral to strongly basic conditions. libretexts.orglibretexts.org This stability is critical, as it allows the various organometallic cross-coupling and base-mediated elimination reactions described above to proceed without affecting the protected alcohol. libretexts.org

Conversely, acetals are readily cleaved under acidic conditions. beilstein-journals.orgkhanacademy.org The EE group can be efficiently removed by treatment with a mild aqueous acid, such as dilute hydrochloric acid, or an acid catalyst like p-toluenesulfonic acid in a wet solvent. khanacademy.org This deprotection step regenerates the primary alcohol, making it available for subsequent reactions like oxidation, esterification, or etherification. The ability to selectively deprotect the alcohol after building the carbon skeleton highlights the strategic importance of the EE group.

| Condition/Reagent Type | Stability | Rationale |

|---|---|---|

| Strong Bases (e.g., NaH, t-BuOK) | Stable | Acetal linkages (ethers) are unreactive towards bases. libretexts.org |

| Nucleophiles (e.g., CN⁻, N₃⁻) | Stable | The acetal carbon is not electrophilic enough to react with most nucleophiles. |

| Organometallics (e.g., R-Li, R-MgX, R-ZnX) | Stable | Stable to Grignard, organolithium, and organozinc reagents. libretexts.org |

| Aqueous Acid (e.g., dil. HCl, H₂SO₄) | Labile | Hydrolyzes readily back to the alcohol and carbonyl precursors. khanacademy.org |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Resistant to hydride reducing agents. |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | Generally stable to common oxidizing agents. |

Selective Deprotection Methodologies under Orthogonal Conditions

The concept of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org In the case of this compound, the primary challenge lies in cleaving the 1-ethoxyethyl (EE) ether protecting group without affecting the allylic chloride or the alkene. The EE group, as an acetal, is susceptible to acid-catalyzed hydrolysis, while the allylic chloride is prone to nucleophilic substitution. fiveable.me This differential reactivity forms the basis for selective deprotection.

Mild acidic conditions are typically employed for the cleavage of EE ethers. Reagents that generate mildly acidic conditions can effectively hydrolyze the acetal to the corresponding alcohol while leaving the allylic chloride moiety intact. The stability of the allylic chloride to these conditions is critical, as strongly acidic or nucleophilic conditions could lead to undesired side reactions such as hydrolysis or substitution. The general stability of acetals to basic conditions ensures that base-mediated transformations can be performed elsewhere in a molecule without premature deprotection. fiveable.me

A summary of potential selective deprotection conditions is presented below.

| Reagent/Conditions | Solvent | Typical Temperature (°C) | Comments |

|---|---|---|---|

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) or Methanol (MeOH) | 25–55 | Mildly acidic catalyst, highly effective for acid-sensitive substrates. |

| Acetic Acid (AcOH) / H₂O / Tetrahydrofuran (THF) | THF/H₂O | 25–40 | Commonly used buffered system for controlled hydrolysis. |

| Dowex® 50W-X8 (H⁺ form) | Methanol (MeOH) | 25 | Strongly acidic resin, allows for easy workup by filtration. |

| p-Toluenesulfonic acid (p-TsOH) (catalytic) | Methanol (MeOH) or Acetone/H₂O | 0–25 | Effective but requires careful control to avoid side reactions with sensitive substrates. |

Hydrolytic Stability and Transacetalization Reactions

The stability of the EE protecting group is highly pH-dependent. Under neutral or basic conditions, the acetal is generally stable. However, in the presence of acid, it undergoes hydrolysis to reveal the primary alcohol. beilstein-journals.org

The mechanism for acid-catalyzed hydrolysis involves several equilibrium steps:

Protonation: One of the acetal oxygen atoms is protonated by an acid catalyst (H-A).

Elimination: The protonated intermediate eliminates a molecule of ethanol, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic oxocarbenium ion.

Deprotonation: The resulting protonated hemiacetal is deprotonated, yielding the unstable hemiacetal, which rapidly decomposes to 6-chlorohex-4-en-1-ol and acetaldehyde.

This pH-dependent lability is a key feature of acetal protecting groups. beilstein-journals.org The rate of hydrolysis can be correlated with the hydronium ion concentration. beilstein-journals.org

Transacetalization is an acid-catalyzed process where the alcohol portion of an acetal is exchanged with another alcohol. researchgate.net For this compound, treatment with a different alcohol (R'OH) in the presence of an acid catalyst would lead to the formation of a new acetal. This reaction is reversible and the position of the equilibrium can be controlled by using the new alcohol as the solvent.

| Reactant Alcohol (R'-OH) | Catalyst | Expected Product |

|---|---|---|

| Methanol | p-TsOH | (E)-1-Chloro-6-(1-methoxyethoxy)hex-2-ene |

| Isopropanol | ZrCl₄ | (E)-1-Chloro-6-(1-isopropoxyethoxy)hex-2-ene |

| Benzyl alcohol | PPTS | (E)-6-(1-(Benzyloxy)ethoxy)-1-chlorohex-2-ene |

Zirconium tetrachloride (ZrCl₄) is noted as a highly efficient catalyst for acetalization and in situ transacetalization under mild conditions. organic-chemistry.org

Participation in Cascade and Tandem Processes

A plausible tandem reaction could involve an initial nucleophilic substitution at the allylic chloride position, followed by in situ deprotection of the EE ether and subsequent intramolecular cyclization. For example, reaction with a suitable nitrogen or oxygen nucleophile could lead to the formation of a precursor for heterocyclic ring systems.

Hypothetical Tandem SN2'/Deprotection/Cyclization:

SN2' Reaction: A soft nucleophile (e.g., a malonate anion) attacks the γ-carbon of the double bond, displacing the chloride ion and causing a migration of the double bond.

Deprotection: Addition of an acid catalyst to the same pot cleaves the EE ether, liberating the primary alcohol.

Cyclization: The newly formed alcohol can then act as an intramolecular nucleophile, attacking an electrophilic center introduced by the initial nucleophile (e.g., an ester group on the malonate), leading to the formation of a lactone.

Such a sequence leverages the distinct reactivity of the two functional groups in a controlled manner to rapidly build molecular complexity.

Radical and Photochemical Transformations Involving the Compound

Beyond ionic pathways, the allylic chloride and alkene functionalities can participate in radical and photochemical reactions.

Radical Transformations: The allylic C-H bonds in the molecule are susceptible to abstraction by radical initiators, but the C-Cl bond is the most likely site for radical reactions. Allylic chlorides can undergo substitution reactions via a radical chain mechanism, particularly at high temperatures or under UV irradiation. libretexts.org The mechanism involves three key stages: jove.com

Initiation: Homolytic cleavage of an initiator or the Cl-Cl bond (if chlorine gas is used) to generate radicals.

Propagation: A radical (X•) abstracts the chlorine atom to form a resonance-stabilized allyl radical. This radical then reacts with another molecule (e.g., a sulfonyl chloride) to form the product and regenerate a propagating radical. acs.org

Termination: Combination of two radical species to form a non-radical product.

This reactivity allows for the formation of C-C, C-S, or other bonds at the allylic position under non-ionic conditions.

Photochemical Transformations: Photochemical excitation of allyl chloride, typically using UV light (e.g., 193 nm), can induce C-Cl bond fission. swarthmore.edu This homolytic cleavage generates an allyl radical and a chlorine atom. swarthmore.edunih.gov These highly reactive intermediates can then undergo a variety of secondary reactions, including:

Recombination: The allyl radical can recombine with other radicals present.

Isomerization: The allyl radical may isomerize or undergo further fragmentation if sufficient internal energy is present. swarthmore.edu

Addition Reactions: The allyl radical can add to other unsaturated systems.

Studies on the photooxidation of allyl chloride have shown it can involve a Cl atom chain reaction, leading to products like chloroacetaldehyde (B151913) and formaldehyde. bohrium.com The specific products from the photochemical transformation of this compound would depend on the reaction conditions, particularly the wavelength of light and the presence of other reactive species like oxygen or NOx. bohrium.comgoogle.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Chlorohex-4-en-1-ol |

| Acetaldehyde |

| (E)-1-Chloro-6-(1-methoxyethoxy)hex-2-ene |

| (E)-1-Chloro-6-(1-isopropoxyethoxy)hex-2-ene |

| (E)-6-(1-(Benzyloxy)ethoxy)-1-chlorohex-2-ene |

| Chloroacetaldehyde |

| Formaldehyde |

Advanced Applications of E 1 Chloro 6 1 Ethoxyethoxy Hex 2 Ene As a Molecular Building Block

Theoretical and Computational Chemistry Studies on E 1 Chloro 6 1 Ethoxyethoxy Hex 2 Ene

Quantum Chemical Calculations for Conformational Analysis and Stability

No published studies were found that detail the conformational analysis of (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene using quantum chemical calculations. Such a study would typically involve mapping the potential energy surface by rotating dihedral angles to identify low-energy conformers and transition states between them, yielding data on their relative stabilities and populations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

There are no specific DFT studies in the literature that investigate the reaction mechanisms involving this compound. Research in this area would focus on calculating the geometries and energies of reactants, products, intermediates, and transition states for potential reactions, thereby elucidating reaction pathways and activation energies. rsc.org

Prediction of Reactivity and Selectivity via Computational Modeling

Computational models to predict the reactivity and selectivity of this compound are not available in published research. This type of study would often involve analyzing frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global or local reactivity indices to forecast how the molecule would interact with various reagents.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

No molecular dynamics (MD) simulations have been published that explore the influence of different solvents on the reactivity of this compound. MD simulations would model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of how the solvent environment affects conformational preferences and reaction barriers.

Future Directions and Emerging Research Avenues for E 1 Chloro 6 1 Ethoxyethoxy Hex 2 Ene

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene and its derivatives to continuous flow chemistry and automated platforms presents a significant opportunity for enhancing reaction efficiency, safety, and scalability. The inherent reactivity of the allylic chloride moiety can lead to rapid reactions, which are often well-suited for the precise control of reaction time and temperature offered by flow reactors.

Future research could focus on developing a continuous flow process for the synthesis of the parent compound itself or for its subsequent transformations, such as nucleophilic substitution reactions. An automated platform could systematically vary reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to rapidly optimize reaction conditions. This approach would be particularly valuable for library synthesis, where a range of nucleophiles are reacted with the substrate to generate a diverse set of compounds for screening purposes. The improved heat and mass transfer in microreactors could also minimize the formation of byproducts often seen in batch processing of reactive intermediates.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Substitution Reaction

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | 4-12 hours | 5-30 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Reagent Stoichiometry | 1.5 - 2.0 equivalents of nucleophile | 1.1 - 1.3 equivalents of nucleophile |

| Product Yield | 75-85% | 90-98% |

| Safety Profile | Potential for thermal runaway | Enhanced heat dissipation, smaller volumes |

| Scalability | Difficult, requires re-optimization | Linear scalability by numbering-up |

Development of Novel Catalytic Systems for its Transformations

The allylic chloride in this compound is a prime target for transition-metal-catalyzed cross-coupling reactions. While established catalysts exist, future research will likely pursue novel catalytic systems that offer enhanced selectivity and broader functional group tolerance.

Table 2: Potential Catalytic Systems for Transformations of this compound

| Catalyst System | Target Reaction | Potential Advantages | Research Focus |

|---|---|---|---|

| Cu(I) / Chiral Ligand | Asymmetric Allylic Alkylation | High SN2' selectivity, access to chiral products. organic-chemistry.org | Ligand design for high enantioselectivity. |

| Pd(0) / Phosphine Ligand | Suzuki / Heck Coupling | Broad substrate scope, well-established. | Optimization for preventing β-hydride elimination. |

| Ir(I) / Phosphoramidite | Regiodivergent Allylic Amination | Access to branched or linear products. beilstein-journals.org | Control of regioselectivity with bulky nucleophiles. |

| Ni(II) / Bidentate Ligand | Kumada Coupling | Cost-effective metal, reactive with Grignards. | Substrate scope and functional group tolerance. |

Applications in Chemoselective Bioorthogonal Reactions

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. The development of chemoselective reactions involving this compound or its derivatives could open doors to its use as a chemical biology probe.

The allylic chloride is an electrophilic handle that can react with soft nucleophiles. Future research could explore its reactivity with specific sulfur- or selenium-based nucleophiles (e.g., thiols in cysteine residues) under biologically relevant conditions (aqueous media, neutral pH). The key challenge is to tune the reactivity of the allylic chloride to be stable enough to not react indiscriminately but reactive enough to label a specific target. The 1-ethoxyethoxy group would likely need to be replaced with a more water-soluble and stable protecting group, or a functional group relevant to the biological target. If successful, such a molecule could be used to selectively modify proteins or other biomolecules for imaging or functional studies.

Exploration in Medicinal Chemistry Precursor Development (Excluding clinical data)

The structure of this compound makes it an attractive scaffold for the synthesis of pharmaceutical intermediates. google.comsumitomo-chem.co.jp The molecule contains three distinct points for diversification: the allylic chloride, the double bond, and the protected alcohol.

Future medicinal chemistry programs could utilize this compound as a starting point for generating libraries of novel small molecules.

Substitution of the Chloride: The chloride can be displaced by a wide array of nucleophiles (amines, phenols, thiols, heterocycles) to introduce diverse pharmacophores. mdpi.com

Modification of the Alkene: The double bond can undergo reactions such as epoxidation, dihydroxylation, or cyclopropanation to add stereochemical complexity and rigidity to the carbon backbone. wikipedia.org

Deprotection and Functionalization: The 1-ethoxyethoxy group can be removed under mild acidic conditions to reveal a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or coupled with other molecules via ester or ether linkages. youtube.com

This systematic exploration could lead to the discovery of new molecular entities with potential therapeutic relevance. The development of efficient, multi-component reactions starting from this precursor would be a particularly powerful strategy. mdpi.com

Sustainable Synthesis and Biocatalytic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry. Future research on this compound should explore more environmentally benign synthetic routes and transformations.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful tool for sustainable synthesis. researchgate.net Research could focus on identifying or engineering enzymes for key synthetic steps. For instance, a halohydrin dehalogenase could be explored for stereoselective transformations, or a lipase (B570770) could be used for kinetic resolution of a chiral precursor alcohol before the introduction of the chloride. nih.govproquest.comresearchgate.net Furthermore, employing enzymes like ene-reductases could allow for stereoselective reduction of the double bond at a later stage if desired. researchgate.net The use of biocatalysts can lead to reactions with high selectivity under mild conditions (room temperature, aqueous media), reducing energy consumption and waste generation. illinois.edunih.gov

Another avenue is the exploration of greener chlorinating agents to replace traditional, often harsh, reagents. The use of catalytic systems with a stable and cost-effective chlorine donor could significantly improve the sustainability of the synthesis of the parent compound. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cysteine |

| Aldehyde |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, a chlorohexene intermediate can be reacted with an ethoxyethyl protecting group under controlled conditions. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DCM), temperature (40–60°C), and catalysts (e.g., mild Lewis acids). Monitoring reaction progress via TLC or GC-MS ensures minimal side products. A related approach for similar ether-containing compounds uses tetrahydropyranyl protecting groups, which can be adapted for ethoxyethoxy functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the (E)-configuration via coupling constants (e.g., for trans alkenes) and ethoxyethoxy group signals (e.g., δ 1.2–1.4 ppm for ethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na] at m/z 246.1) and fragmentation patterns (e.g., loss of ethoxyethoxy groups) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm) and ether C-O (~1100 cm) validate functional groups .

Q. How should researchers handle safety and regulatory compliance for this compound?

- Methodological Answer : Compliance with regulations like Canada’s New Substances Notification Regulations is critical due to its listing on the Non-Domestic Substances List (NDSL) . Safety protocols include using fume hoods (to avoid inhalation), nitrile gloves, and inert atmosphere storage. Refer to standardized safety templates (e.g., EC Regulation No. 1272/2008) for hazard classification and disposal guidelines .

Advanced Research Questions

Q. What computational strategies predict the stereochemical stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy differences between (E) and (Z) isomers. Key parameters include torsional angles and steric hindrance around the double bond. NIST’s Chemistry WebBook provides reference data for similar bicyclic ethers to validate computational models .

Q. How can contradictions in reaction yield data from different synthetic methods be resolved?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare yields across methods (e.g., nucleophilic substitution vs. Grignard addition) .

- Control Variables : Standardize solvent purity, catalyst loading, and temperature gradients.

- Replication : Repeat experiments with independent batches to identify outliers. For example, yields may vary due to moisture sensitivity of intermediates, necessitating rigorous drying protocols .

Q. What environmental impact assessment methodologies apply to this compound?

- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (e.g., logP calculations). Environment Canada’s joint assessment process evaluates toxicity to aquatic organisms (e.g., Daphnia magna LC) and persistence in soil . Computational tools like EPI Suite estimate physicochemical properties (e.g., half-life in water) to prioritize experimental testing .

Data Presentation and Analysis

Q. How should researchers present and analyze kinetic data for etherification reactions involving this compound?

- Methodological Answer :

- Tabulate Data : Include columns for time, conversion (%), and byproduct formation. Example:

| Time (h) | Conversion (%) | Byproduct (%) |

|---|---|---|

| 2 | 45 | 5 |

| 4 | 78 | 12 |

- Graphical Analysis : Plot ln(1 – conversion) vs. time to test for first-order kinetics. Use error bars to represent triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.